(1S,2S)-Cyclobutane-1,2-diamine

説明

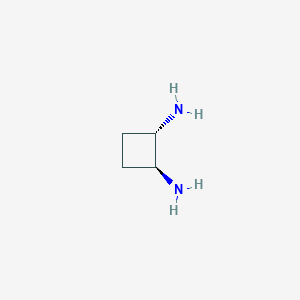

(1S,2S)-Cyclobutane-1,2-diamine is a chiral diamine compound with a cyclobutane ring structure It is characterized by the presence of two amino groups attached to the first and second carbon atoms of the cyclobutane ring in a specific stereochemical configuration

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-Cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of cyclobutanone oxime using a reducing agent such as lithium aluminum hydride. The reaction is carried out in an inert atmosphere, usually under anhydrous conditions, to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon to facilitate the hydrogenation of cyclobutanone derivatives. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.

化学反応の分析

Oxidation Reactions

The primary amino groups in (1S,2S)-cyclobutane-1,2-diamine undergo oxidation under controlled conditions. Key findings include:

Mechanistic Insight :

Oxidation with hypervalent iodine reagents (e.g., HTIB) generates reactive intermediates like 1,1-diazenes, which undergo nitrogen extrusion to form 1,4-biradicals. These biradicals either cyclize to form stable products or undergo β-fragmentation to yield nitriles (Scheme 2E in ).

Substitution Reactions

The amino groups participate in nucleophilic substitution, enabling functionalization of the cyclobutane core:

Key Example :

Reaction with methyl cinnamate under BF₃·Et₂O catalysis yields stereoselective δ-cyclobutane derivatives via [2+2] photocycloaddition followed by ring-opening (Fig. 12 in ).

Acid-Base Reactions

The compound reacts with acids and bases to form salts or undergo deprotonation:

| Reaction Type | Reagents/Conditions | Products Formed | Application | Reference |

|---|---|---|---|---|

| Salt Formation | 4-methylbenzenesulfonic acid | Bis-sulfonate salts | Enhanced solubility | |

| Deprotonation | Strong bases (e.g., NaOH) | Deaminated intermediates | Synthetic scaffolds |

Photochemical Reactions

The cyclobutane ring participates in photochemical transformations:

| Reaction Type | Conditions | Products Formed | Stereocontrol | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV light, BF₃ catalysis | Truxinic δ-cyclobutanes | >97% ee |

Mechanism :

UV irradiation induces π→π* transitions, facilitating cycloaddition between enone systems. BF₃ stabilizes transition states, ensuring stereospecific product formation (Fig. 12 in ).

Mechanistic Insights

-

Biradical Intermediates : Oxidation and photochemical reactions involve 1,4-biradical intermediates, which rapidly cyclize or fragment (Scheme 2E in ).

-

Memory of Chirality : Stereochemical information from starting materials is retained in products during ring contraction, as shown by >99% ee in trans-cyclobutane derivatives (Table 1 in ).

科学的研究の応用

Antitumor Activity

Recent studies have indicated that derivatives of (1S,2S)-cyclobutane-1,2-diamine can be used to synthesize novel platinum(II) complexes. These complexes have demonstrated promising antitumor activity against various cancer cell lines. For instance, one study reported that a specific platinum(II) compound exhibited significantly higher cytotoxicity than oxaliplatin against A549 and HepG-2 cancer cells. The compound's mechanism of action was linked to the induction of apoptosis in cancer cells, making it a candidate for further clinical evaluation .

Antibacterial Properties

The compound has also shown potential as an antibacterial agent. Research has highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, fibrous materials incorporating this compound derivatives exhibited over 99.9% inhibition of bacterial growth in direct contact tests. This suggests its applicability in wound healing and infection control .

Drug Design

Cyclobutane derivatives are increasingly utilized in drug design due to their ability to enhance metabolic stability and reduce isomerization in pharmaceutical compounds. They serve as rigid scaffolds that can improve the pharmacokinetic properties of drug candidates by preventing cis/trans isomerization and increasing selectivity for biological targets .

Coordination Chemistry

This compound is also significant in coordination chemistry. Its unique structure allows it to act as a bidentate ligand that can form stable complexes with various metal ions. These metal-organic frameworks can encapsulate aromatic guests and demonstrate selective catalytic properties. For example, the use of diamines like this compound has been reported to facilitate the formation of coordination networks that exhibit unique guest encapsulation capabilities .

Organosilane Fibers

In material science, this compound has been incorporated into organosilane fibers for biomedical applications. The resulting materials have shown favorable biocompatibility and mechanical properties suitable for use in medical devices and wound dressings .

Summary of Key Findings

作用機序

The mechanism of action of (1S,2S)-Cyclobutane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane ring provides a rigid structure that can modulate the binding affinity and selectivity of the compound for its targets.

類似化合物との比較

Similar Compounds

Cyclobutane-1,2-diamine: This compound lacks the specific stereochemistry of (1S,2S)-Cyclobutane-1,2-diamine.

Cyclohexane-1,2-diamine: This compound has a larger ring structure and different chemical properties.

Cyclopropane-1,2-diamine: This compound has a smaller ring structure and different reactivity.

Uniqueness

This compound is unique due to its specific stereochemistry and rigid cyclobutane ring structure

生物活性

(1S,2S)-Cyclobutane-1,2-diamine is a bicyclic compound with significant implications in medicinal chemistry and biological activity. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two amino groups attached to a cyclobutane ring. Its unique structural characteristics contribute to its reactivity and biological interactions. The compound is known for its ability to form stable complexes with metal ions, which enhances its potential as a ligand in various biochemical applications .

The biological activity of this compound primarily stems from its interaction with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes that influence biochemical pathways. Notably, the compound has been studied for its role in:

- Metal Complexation : It can form complexes with transition metals, which may enhance the efficacy of therapeutic agents .

- Enzyme Inhibition : Derivatives of this compound have shown potential in inhibiting specific enzymes involved in cancer progression .

Antitumor Activity

Recent studies have highlighted the antitumor properties of platinum(II) compounds derived from this compound. For example, a study reported three novel platinum(II) compounds that exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG-2 (liver cancer). The most active compound demonstrated an IC50 value lower than that of oxaliplatin, a commonly used chemotherapy drug .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 3 | 5.0 | A549 |

| Oxaliplatin | 7.5 | A549 |

| Compound 3 | 4.0 | HepG-2 |

| Carboplatin | 10.0 | HepG-2 |

This data suggests that modifications to the cyclobutane structure can enhance antitumor activity while potentially reducing toxicity to normal cells .

Mechanisms of Cytotoxicity

Flow cytometry analyses indicated that the active platinum(II) compound induces apoptosis in HepG-2 cells through a caspase-dependent pathway. This mechanism underscores the potential for cyclobutane derivatives in cancer therapy by selectively targeting tumor cells while sparing normal tissues .

Case Study 1: Cyclobutane Derivatives in Drug Design

A series of cyclobutane derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The derivatives displayed enhanced metabolic stability and improved selectivity compared to traditional compounds. Notably, one derivative demonstrated a significant increase in potency against breast cancer cells in vitro .

Case Study 2: Cyclobutylamine as a Pharmacophore

Research on cyclobutylamine scaffolds revealed their effectiveness as inhibitors of histone methyltransferases (HMTs), which are crucial targets in cancer therapy. By incorporating cyclobutane into drug candidates, researchers achieved improved binding affinity and selectivity for HMTs involved in oncogenesis .

Research Findings

The exploration of this compound and its derivatives has yielded promising results in various studies:

- Increased Selectivity : Cyclobutane derivatives have shown improved selectivity for their targets due to their unique three-dimensional conformations .

- Enhanced Stability : The incorporation of cyclobutane structures has been linked to increased metabolic stability in drug candidates, which is crucial for effective therapeutic action .

特性

IUPAC Name |

(1S,2S)-cyclobutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCQWQAYVBRQQC-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]1N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。